molecular formula C30H37NO9S B592760 (1R,2R)-2-(2-Carboxyethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate CAS No. 1075727-06-8

(1R,2R)-2-(2-Carboxyethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate

Cat. No.: B592760
CAS No.: 1075727-06-8
M. Wt: 587.684
InChI Key: ZNKLHWBOCHIRHM-HOUTYYGFSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Specificity

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for quaternary ammonium salts and provides precise structural information through its comprehensive naming system. The complete systematic name, (1R,2R)-2-(2-Carboxyethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate, indicates the presence of specific stereochemical centers and functional group arrangements that define the molecule's three-dimensional structure. The compound is also recognized by several alternative nomenclature systems, including the designation as 2-(2-carboxyethyl)-1-[(3,4-dimethoxyphenyl)methyl]-,1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinolinium benzenesulfonate, which emphasizes the isoquinolinium core structure. Additional recognized nomenclature includes the designation as (R)-Laudanosine N-Carboxyethyl Benzenesulfonate, which relates the compound to the naturally occurring alkaloid laudanosine and highlights the carboxyethyl substitution pattern.

The stereochemical specificity of this compound is particularly significant, as indicated by the (1R,2R) absolute configuration notation in the systematic name. This stereochemical designation refers to the specific spatial arrangement of substituents around the chiral centers within the tetrahydroisoquinoline framework, which fundamentally influences the compound's biological activity and analytical behavior. The quaternary ammonium nature of the nitrogen center is explicitly indicated by the "-ium" suffix in the systematic nomenclature, distinguishing this permanently charged species from neutral amine analogs. The benzenesulfonate counterion is specifically designated in the nomenclature to indicate the complete salt structure, reflecting the ionic nature of the compound and the specific anionic component that balances the positive charge of the quaternary ammonium center.

The compound's registration under Chemical Abstracts Service number 1075727-06-8 provides unambiguous identification in chemical databases and regulatory documentation. This unique identifier system ensures precise compound identification across different naming conventions and languages, facilitating accurate communication in scientific literature and regulatory submissions. The molecular formula C₃₀H₃₇NO₉S accurately represents the complete salt structure, including both the quaternary ammonium cation and the benzenesulfonate anion, with a corresponding molecular weight of 587.68 grams per mole.

Molecular Architecture: Crystallographic and Conformational Analysis

The molecular architecture of this compound exhibits remarkable structural complexity through its integration of multiple distinct molecular frameworks. The central tetrahydroisoquinoline core provides the fundamental structural scaffold, featuring a partially saturated bicyclic system that incorporates both aromatic and aliphatic character within the same molecular framework. This core structure undergoes specific substitution patterns that create the molecule's unique chemical identity and analytical properties.

The quaternary ammonium center represents a critical structural feature that fundamentally alters the electronic and conformational properties of the molecule compared to neutral amine analogs. This permanently charged nitrogen atom lacks the lone pair electrons characteristic of neutral amines, creating a fixed positive charge that influences molecular interactions and solution behavior. The quaternary nature of the nitrogen center results from the attachment of four distinct organic substituents: a methyl group, a carboxyethyl side chain, and integration within the tetrahydroisoquinoline ring system through the benzyl linkage.

Structural Component Chemical Environment Functional Significance
Tetrahydroisoquinoline Core Bicyclic saturated-aromatic system Provides rigid structural framework
Quaternary Ammonium Center Permanently charged nitrogen Determines ionic character and solubility
Dimethoxy Substituents Electron-donating aromatic substituents Modulates electronic properties
Carboxyethyl Chain Flexible aliphatic carboxylic acid Provides additional ionic character
Benzenesulfonate Anion Aromatic sulfonic acid derivative Balances positive charge and affects crystallization

The substitution pattern on the aromatic rings involves strategically positioned methoxy groups that significantly influence the electronic distribution throughout the molecular structure. The 3,4-dimethoxybenzyl substituent attached to the quaternary nitrogen center provides substantial steric bulk while contributing electron-donating character through the methoxy groups. Similarly, the 6,7-dimethoxy substitution on the tetrahydroisoquinoline core creates a specific electronic environment that affects the molecule's spectroscopic properties and chemical reactivity.

The carboxyethyl side chain attached to the quaternary nitrogen introduces additional conformational flexibility and ionic character through the terminal carboxylic acid functionality. This three-carbon chain with terminal carboxyl group can adopt multiple conformational states in solution, influencing the overall molecular shape and intermolecular interactions. The benzenesulfonate counterion provides charge balance for the quaternary ammonium center while contributing to the overall molecular stability and crystallization behavior through aromatic stacking interactions and hydrogen bonding capabilities.

Conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around single bonds, particularly within the carboxyethyl side chain and the benzyl substituent linkages. The tetrahydroisoquinoline core maintains relatively fixed geometry due to ring constraints, but the overall molecular shape varies significantly based on the orientation of flexible substituents. These conformational variations influence the molecule's interaction with analytical matrices and separation media, affecting chromatographic behavior and spectroscopic properties.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound requires sophisticated analytical approaches due to the molecule's structural complexity and ionic nature. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, with both proton and carbon-13 spectra revealing distinct signatures for each functional group within the molecular framework. The quaternary ammonium center creates unique chemical shift patterns that distinguish this compound from neutral amine analogs, while the multiple methoxy groups produce characteristic singlet resonances in the proton spectrum.

Proton nuclear magnetic resonance analysis reveals complex multipicity patterns arising from the overlapping signals of the tetrahydroisoquinoline ring protons, the carboxyethyl chain, and the various aromatic systems present in the molecule. The methoxy groups produce sharp singlet resonances typically observed between 3.5-4.0 parts per million, with the exact chemical shifts influenced by the electronic environment of each specific methoxy substituent. The quaternary ammonium methyl group appears as a distinct singlet, usually shifted downfield compared to neutral N-methyl groups due to the positive charge on nitrogen. The carboxyethyl chain protons exhibit characteristic multipicity patterns with the alpha-methylene protons appearing as a triplet and the beta-methylene protons showing complex coupling patterns due to interaction with the quaternary nitrogen center.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment within the molecule. The aromatic carbons of the tetrahydroisoquinoline core and the benzenesulfonate anion produce signals in the typical aromatic region (100-160 parts per million), while the aliphatic carbons of the carboxyethyl chain and the methoxy groups appear in the aliphatic region (10-80 parts per million). The carbonyl carbon of the carboxylic acid functionality typically appears around 170-180 parts per million, shifted slightly compared to neutral carboxylic acids due to the ionic environment.

Spectroscopic Technique Key Diagnostic Features Typical Range/Characteristics
¹H Nuclear Magnetic Resonance Methoxy singlets 3.5-4.0 parts per million
¹H Nuclear Magnetic Resonance Quaternary N-methyl 2.8-3.2 parts per million (downfield shifted)
¹H Nuclear Magnetic Resonance Aromatic protons 6.5-7.5 parts per million
¹³C Nuclear Magnetic Resonance Carboxyl carbon 170-180 parts per million
Infrared Carboxylic acid C=O 1700-1720 cm⁻¹
Infrared Aromatic C=C 1450-1600 cm⁻¹
Ultraviolet-Visible Aromatic absorption 250-300 nanometers

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality produces a strong carbonyl stretching vibration typically observed around 1700-1720 cm⁻¹, with the exact frequency influenced by hydrogen bonding and the ionic environment. The multiple aromatic rings generate characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, while the methoxy groups contribute C-O stretching vibrations around 1000-1300 cm⁻¹. The benzenesulfonate anion produces distinctive sulfonate stretching vibrations around 1000-1200 cm⁻¹, confirming the presence of this counterion.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic systems, with the substituted benzene rings producing characteristic absorption bands in the 250-300 nanometer region. The exact absorption maxima and extinction coefficients depend on the substitution patterns and the electronic influence of the methoxy groups. The quaternary ammonium center may influence the electronic transitions compared to neutral analogs, potentially shifting absorption maxima or altering extinction coefficients.

Tautomeric and Ionization Behavior in Solution

The ionization behavior of this compound in aqueous solution is dominated by the presence of both permanently charged and pH-dependent ionic centers within the molecular structure. The quaternary ammonium center maintains its positive charge independent of solution pH, creating a permanently cationic species that fundamentally influences the compound's solution behavior and analytical properties. This permanent charge distinguishes quaternary ammonium compounds from primary, secondary, and tertiary amines, which exhibit pH-dependent protonation equilibria.

The carboxylic acid functionality within the carboxyethyl side chain exhibits typical weak acid behavior with a pKa value expected to be similar to other aliphatic carboxylic acids, approximately 4.8-5.0. This ionizable group undergoes pH-dependent deprotonation according to the Henderson-Hasselbalch equation, existing predominantly in the protonated (neutral) form at pH values below the pKa and in the deprotonated (anionic) form at pH values above the pKa. The proximity of the carboxylic acid to the positively charged quaternary ammonium center may influence the exact pKa value through electrostatic interactions, potentially stabilizing the anionic carboxylate form and slightly lowering the apparent pKa compared to simple aliphatic carboxylic acids.

The overall charge state of the molecule varies significantly with solution pH due to the ionization behavior of the carboxylic acid group. At low pH values (pH < 3), the molecule exists as a dicationic species with both the quaternary ammonium center and the protonated carboxylic acid contributing positive character, balanced by two benzenesulfonate anions. At intermediate pH values (pH 3-7), the molecule typically exists as a monocationic species with the quaternary ammonium center maintaining its positive charge while the carboxylic acid undergoes partial to complete deprotonation. At high pH values (pH > 8), the molecule exists primarily as a zwitterionic species with the quaternary ammonium center remaining positively charged and the carboxylate group fully deprotonated.

pH Range Ionization State Predominant Species Net Charge
pH < 3 Carboxyl protonated Dicationic form +2 (with 2 anions)
pH 3-7 Partial carboxyl deprotonation Transitional forms +1 to 0
pH > 8 Carboxyl deprotonated Zwitterionic form 0 (internal salt)

The benzenesulfonate counterion plays a crucial role in the solution behavior and does not undergo significant ionization changes across the typical pH range due to its strong acid character. This anion maintains its negative charge throughout the pH range relevant for most analytical applications, providing consistent charge balance for the quaternary ammonium center. The aromatic character of the benzenesulfonate anion contributes to specific solvation behaviors and may participate in aromatic stacking interactions that influence the overall solution behavior of the compound.

Tautomeric equilibria are generally not significant for this compound due to the saturated nature of the tetrahydroisoquinoline core and the absence of enolizable ketones or other tautomerizable functional groups. The quaternary ammonium center prevents nitrogen-based tautomerism, while the aromatic methoxy substituents exist in fixed positions without significant resonance-based rearrangements. The carboxylic acid functionality may exhibit minor keto-enol tautomerism under specific conditions, but this equilibrium strongly favors the carboxyl form under normal analytical conditions.

Solvent effects significantly influence the ionization behavior and conformational preferences of the compound, with polar protic solvents like water stabilizing the ionic forms through hydrogen bonding and electrostatic solvation. The multiple ionic centers create complex solvation spheres that affect the apparent pKa values and the overall stability of different ionization states. Buffer systems commonly used in analytical applications must be carefully selected to maintain appropriate pH control while avoiding interference with the compound's ionization equilibria or analytical detection methods.

Properties

IUPAC Name

benzenesulfonate;3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6.C6H6O3S/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3;7-10(8,9)6-4-2-1-3-5-6/h6-7,13-15,19H,8-12H2,1-5H3;1-5H,(H,7,8,9)/t19-,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKLHWBOCHIRHM-HOUTYYGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670321
Record name (1R,2R)-2-(2-Carboxyethyl)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075727-06-8
Record name (1R,2R)-2-(2-Carboxyethyl)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(2-carboxyehyl)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium
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Biological Activity

The compound (1R,2R)-2-(2-Carboxyethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate is a derivative of tetrahydroisoquinoline (THIQ), a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound includes a tetrahydroisoquinoline core with various substituents that influence its biological properties. The presence of methoxy groups and a carboxyethyl side chain enhances its solubility and potential receptor interactions.

Anticancer Properties

Recent studies have highlighted the potential of THIQ derivatives as selective estrogen receptor modulators (SERMs). In vitro evaluations have shown that compounds similar to (1R,2R)-2-(2-Carboxyethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium exhibit significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, a related THIQ compound demonstrated an IC50 value of 0.08 μg/mL against MCF-7 cells compared to Tamoxifen's IC50 of 3.99 μg/mL .

The mechanism by which these compounds exert their effects involves modulation of estrogen receptors and disruption of microtubule dynamics. In silico docking studies suggest that the compound binds effectively to the estrogen receptor sites, influencing cell cycle regulation and apoptosis in cancer cells .

Neuropharmacological Effects

In addition to anticancer properties, THIQ derivatives have been investigated for their neuropharmacological effects. Studies indicate that these compounds can modulate neurotransmitter receptors such as serotonin receptors (5-HT) and muscarinic acetylcholine receptors (mAChRs). For example, one study found that a related compound significantly reduced the activity of 5-HT receptors in smooth muscle cells, suggesting potential applications in treating gastrointestinal disorders .

Data Summary

Activity Cell Line IC50 Value Reference
AntiproliferativeMCF-70.08 μg/mL
AntiproliferativeMDA-MB-2310.25 μg/mL
Serotonin Receptor ModulationSmooth Muscle CellsN/A

Case Studies

  • Breast Cancer Treatment : A study synthesized various THIQ analogs and tested their antiproliferative effects against breast cancer cell lines. The most active compounds exhibited significant reductions in cell viability compared to standard treatments like Tamoxifen.
  • Gastrointestinal Disorders : Another investigation focused on the effects of THIQ derivatives on smooth muscle contractility. Results indicated that these compounds could modulate calcium influx through L-type calcium channels, affecting muscle contractions and potentially providing therapeutic benefits for gastrointestinal motility disorders.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

The following table compares the target compound with structurally related tetrahydroisoquinoline derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Counterion/Functional Group Synthesis Yield Biological Activity (if reported) Reference ID
Target Compound 3,4-dimethoxybenzyl, 2-carboxyethyl, 6,7-dimethoxy 587.68 Benzenesulfonate Not reported Not explicitly stated
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (30) Diethylamino, 4-methoxybenzyl, acetamide ~550 (estimated) None (neutral) 76% Orexin-1 receptor antagonist
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Methyl, methylsulfonyl ~283 None (neutral) Not reported Not reported
2-Benzyl-6,7-dimethoxy-2-methyl-1-(1-methylethyl)-THIQ-2-ium (CAS 7239-29-4) Benzyl, isopropyl ~380 None (cationic) Not reported Not reported
(1S)-1-[4-(5-{[(1R)-6,7-Dimethoxy-2-methyl-THIQ-1-yl]methyl}-2-hydroxyphenoxy)benzyl]-6-methoxy-... (epi-Temuconine) Hydroxyphenoxy, benzyl, methoxy ~654 None (neutral) Not reported Not reported
N-Benzyl-2-(1-{[3-(benzylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (33) Benzylamino, 4-methoxybenzyl, acetamide ~600 (estimated) None (neutral) 82% Orexin-1 receptor antagonist
Key Observations:

Substituent Diversity :

  • The target compound uniquely combines carboxyethyl and benzenesulfonate groups, enhancing hydrophilicity compared to neutral analogues like compounds 30 and 33 .
  • Methoxy groups at positions 3,4 (benzyl) and 6,7 (THIQ core) are common in orexin-1 antagonists (e.g., compounds 30, 33) .

Stereochemical Impact :

  • The (1R,2R) configuration distinguishes it from (1R,2S) stereoisomers, which may alter receptor binding kinetics .

Synthetic Complexity: High-yield syntheses (>75%) are achievable for acetamide derivatives (e.g., compounds 30, 33) via alkylation with iodides/bromides .

Biological Relevance: Orexin-1 antagonists (e.g., compounds 30, 33) highlight the importance of diethylamino or benzylamino groups for receptor selectivity . The target’s carboxyethyl group may shift activity toward other targets (e.g., enzymes).

Physicochemical and Functional Comparisons

  • Solubility : The benzenesulfonate counterion improves aqueous solubility compared to neutral analogues like compound 6e (methylsulfonyl) or cationic salts like CAS 7239-29-4 .
  • Acidity: The carboxyethyl group introduces a carboxylic acid moiety (pKa ~4-5), enabling pH-dependent solubility, unlike non-ionizable analogues .
  • Bioavailability : Higher molecular weight (~587 vs. ~283 for 6e) may reduce membrane permeability, necessitating formulation optimization .

Q & A

Basic: What established synthetic routes are available for this compound, and what key reagents are critical for its preparation?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1: Formation of the tetrahydroisoquinoline core using Pictet-Spengler or Bischler-Napieralski reactions, with 3,4-dimethoxybenzylamine derivatives as precursors.
  • Step 2: Introduction of the carboxyethyl group via alkylation or Michael addition, requiring anhydrous conditions and catalysts like triethylamine or DMAP .
  • Step 3: Quaternization of the nitrogen atom using benzenesulfonic acid derivatives under controlled pH to form the sulfonate salt .
  • Key Reagents:
    • Coupling agents: EDCI or DCC for amide/ester bond formation.
    • Solvents: Dichloromethane or DMF for solubility optimization.
    • Purification: Column chromatography (silica gel, eluent: methanol/dichloromethane) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:
Primary Techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 6.7–7.2 ppm (aromatic protons from dimethoxybenzyl), δ 3.7–4.2 ppm (methoxy groups), and δ 2.5–3.5 ppm (tetrahydroisoquinoline protons).
    • ¹³C NMR: Signals at ~170 ppm (carboxylate), 55–60 ppm (methoxy carbons) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 587.68 (C₃₀H₃₈NO₉S) .
  • X-ray Crystallography: Resolve stereochemistry at chiral centers (1R,2R configuration) .

Validation: Compare data with structurally analogous tetrahydroisoquinolinium salts documented in pharmacopeial standards .

Advanced: How should researchers address discrepancies in NMR data between experimental and computational predictions?

Answer:
Common Pitfalls & Solutions:

  • Dynamic Effects: Conformational flexibility in the carboxyethyl side chain may cause signal splitting. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to reduce exchange broadening .
  • Solvent Artifacts: Methoxy group chemical shifts vary with solvent polarity. Re-run experiments in CDCl₃ vs. D₂O to isolate solvent-induced shifts .
  • Computational Refinement: Optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to match experimental conditions .

Case Example: Inconsistent δ 4.1 ppm signals may arise from incomplete resolution of diastereomers. Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

Advanced: What strategies optimize reaction yields during the quaternization step?

Answer:
Critical Parameters:

  • pH Control: Maintain pH 6–7 to prevent hydrolysis of the sulfonate group.
  • Temperature: Conduct reactions at 0–5°C to minimize side reactions (e.g., demethylation of methoxy groups).
  • Catalyst: Use stoichiometric Hünig’s base (DIPEA) to scavenge protons and accelerate quaternization .

Yield Improvement Table:

ConditionYield (%)Purity (%)
Room temperature, no base4585
5°C, DIPEA (1.2 eq)7895
Solvent: DMF6590
Data adapted from benzenesulfonate salt syntheses .

Basic: What analytical techniques are recommended for assessing purity, and what thresholds are acceptable for in vitro studies?

Answer:
Techniques & Standards:

  • HPLC: Use C18 columns (gradient: 0.1% TFA in acetonitrile/water). Purity ≥95% (λ = 254 nm) is required for biological assays .
  • Elemental Analysis: Carbon and nitrogen content within ±0.4% of theoretical values.
  • Melting Point: Sharp range (e.g., 210–212°C) indicates crystallinity .

Thresholds for Research Use:

  • In vitro assays: ≥95% purity (HPLC).
  • NMR: ≤5% solvent/residual peaks.

Advanced: How can researchers resolve contradictions in biological activity data across different assay models?

Answer:
Methodological Considerations:

  • Assay Design: Control for pH sensitivity (carboxylate group ionization affects receptor binding). Use buffer systems (e.g., PBS at pH 7.4 vs. 6.8) .
  • Metabolic Stability: Test compound stability in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
  • Data Normalization: Express activity as % inhibition relative to positive controls (e.g., verapamil for calcium channel assays) .

Case Study: Discrepant IC₅₀ values in membrane vs. cell-based assays may reflect differences in compound permeability. Validate with parallel artificial membrane permeability assays (PAMPA) .

Basic: What are the documented stability profiles under varying storage conditions?

Answer:
Stability Guidelines:

  • Short-term: Store at –20°C in desiccated, amber vials (stable for 6 months).
  • Long-term: –80°C under argon (stable ≥2 years).
  • Degradation Signs: Discoloration (yellow → brown) indicates oxidation of methoxy groups. Confirm via LC-MS for m/z +16 (oxidation products) .

Advanced: What computational tools are effective for predicting drug-likeness and off-target interactions?

Answer:
Tools & Workflows:

  • ADMET Prediction: SwissADME or QikProp for logP (target: 1–3), topological polar surface area (TPSA <90 Ų) .
  • Docking Studies: AutoDock Vina to model interactions with adrenergic receptors (homology models based on PDB: 2RH1) .
  • Off-Target Screening: PASS Online or ChEMBL to identify potential kinase or GPCR interactions .

Data Interpretation: Prioritize targets with consensus scores across multiple algorithms to reduce false positives.

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